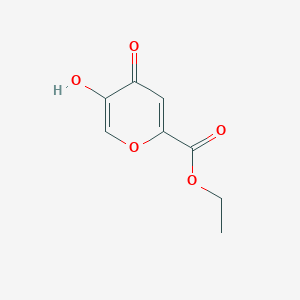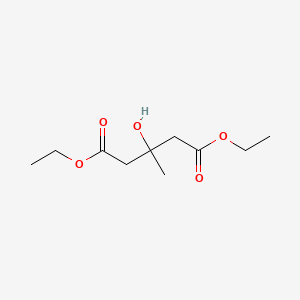
5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol
Descripción general
Descripción
5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C9H15N3S . It has a molecular weight of 197.3 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15N3S/c1-2-12-8(10-11-9(12)13)7-5-3-4-6-7/h7H,2-6H2,1H3,(H,11,13) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 197.3 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Triazole compounds, including those related to 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol, have been extensively researched for their versatile applications. For instance, the synthesis and spectral analysis of triazole derivatives highlight their potential in biological and corrosion inhibition activities. A specific compound, 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione, was synthesized, showcasing the feasibility of triazole synthesis at room temperature. This compound demonstrated potential as a cyclin-dependent kinase 5 enzyme inhibitor, suggesting implications for designing new triazole compounds with significant biological activity (Srivastava et al., 2016).
Corrosion Inhibition
Another area of application for triazole derivatives is in corrosion inhibition. 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol, for example, demonstrated excellent corrosion inhibition efficiency for copper in a saline solution. This compound behaved as a mixed-type inhibitor, suggesting its utility in protecting metal surfaces in industrial applications (Chauhan et al., 2019).
Biological Activity
Research into triazole compounds extends into their biological activity, with various derivatives being explored for their protective effects against oxidative stress. For instance, thiazolo[3,2-b]-1,2,4-triazoles have been studied for their ability to mitigate ethanol-induced oxidative stress in mouse models, offering insights into their potential therapeutic applications (Aktay et al., 2005).
Antitumor Activity
The antitumor properties of triazole derivatives have also been a focus of research. Studies on spiro derivatives of triazolo[5,1-b][1,3,4]thiadiazines, for example, have revealed selective proliferative activity against various cell lines, hinting at the potential for developing new anticancer agents (Kalinina et al., 2015).
Fluorescent Probes and Detection
Triazole compounds have been applied in the development of fluorescent probes for the detection of biothiols in living cells. Such probes offer rapid, sensitive, and selective detection, underscoring the utility of triazole derivatives in analytical chemistry and diagnostics (Wang et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
3-cyclopentyl-4-ethyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S/c1-2-12-8(10-11-9(12)13)7-5-3-4-6-7/h7H,2-6H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFRRDLAVPGKDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392756 | |
| Record name | 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
667412-81-9 | |
| Record name | 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol](/img/structure/B1608672.png)
![5-Chloro-2-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1608674.png)

![2-(3,4-Dimethoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B1608678.png)
![4-[4-(2-Carboxybenzoyl)phenyl]butyric acid](/img/structure/B1608680.png)

![1-[(3,4-Diethoxyphenyl)methyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B1608682.png)





